3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL is an organic compound with the molecular formula C10H20O It is a derivative of heptanol, characterized by the presence of a methylprop-1-enylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL typically involves the reaction of heptanal with isobutylene in the presence of a catalyst. The reaction conditions often include:
Temperature: 50-70°C
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride
Solvent: Non-polar solvents like hexane or toluene
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form saturated alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 3-(2-Methylprop-1-EN-1-ylidene)heptan-2-one.
Reduction: Formation of 3-(2-Methylprop-1-yl)heptan-1-OL.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Modulating enzyme activity or receptor function.
Altering cellular pathways: Influencing metabolic or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Methylprop-1-EN-1-ylidene)hexan-1-OL
- 3-(2-Methylprop-1-EN-1-ylidene)octan-1-OL
- 3-(2-Methylprop-1-EN-1-ylidene)nonan-1-OL
Uniqueness
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL stands out due to its specific chain length and the presence of the methylprop-1-enylidene group, which imparts unique chemical and physical properties. These characteristics make it particularly valuable in certain applications, such as in the synthesis of complex organic molecules and in the development of novel materials.
Eigenschaften
CAS-Nummer |
821783-06-6 |
---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
InChI |
InChI=1S/C11H20O/c1-4-5-6-11(7-8-12)9-10(2)3/h12H,4-8H2,1-3H3 |
InChI-Schlüssel |
KQDDQOSJADCGKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C=C(C)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.